(2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-prop-2-enoxybutanoic acid
CAS No.: 99793-10-9
Cat. No.: VC21544051
Molecular Formula: C15H16NO6-
Molecular Weight: 306.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99793-10-9 |
|---|---|
| Molecular Formula | C15H16NO6- |
| Molecular Weight | 306.29 g/mol |
| IUPAC Name | (2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-prop-2-enoxybutanoate |
| Standard InChI | InChI=1S/C15H17NO6/c1-2-8-21-13(17)9-12(14(18)19)16-15(20)22-10-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2,(H,16,20)(H,18,19)/p-1/t12-/m0/s1 |
| Standard InChI Key | LKXLDZQGKGEICY-LBPRGKRZSA-M |
| Isomeric SMILES | C=CCOC(=O)C[C@@H](C(=O)[O-])NC(=O)OCC1=CC=CC=C1 |
| SMILES | C=CCOC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | C=CCOC(=O)CC(C(=O)[O-])NC(=O)OCC1=CC=CC=C1 |
Introduction
(2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-prop-2-enoxybutanoic acid is a complex organic compound with a specific stereochemistry indicated by the "(2S)" notation, which refers to the configuration at the second carbon atom. This compound is characterized by its structural components, including a phenylmethoxycarbonylamino group and a prop-2-enoxy (allyloxy) group attached to a butanoic acid backbone. The presence of these functional groups suggests potential applications in organic synthesis and possibly in pharmaceutical or biochemical research.
Synthetic Routes
The synthesis of (2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-prop-2-enoxybutanoic acid likely involves several steps, including the protection of amino groups, introduction of the allyloxy moiety, and incorporation of the phenylmethoxycarbonyl (Pmc) protecting group. Common methods for synthesizing similar compounds involve the use of protecting groups to prevent unwanted reactions during the synthesis process.
Potential Applications
While specific applications of (2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-prop-2-enoxybutanoic acid are not well-documented, compounds with similar structures are often used as intermediates in organic synthesis or as building blocks for more complex molecules, including pharmaceuticals. The presence of a protected amino group and an allyloxy group suggests potential utility in peptide synthesis or as a precursor to bioactive molecules.
Safety and Handling
Handling of (2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-prop-2-enoxybutanoic acid should follow standard laboratory safety protocols for organic compounds, including the use of protective equipment and proper ventilation. The compound's potential reactivity, especially with strong acids or bases, should be considered when designing experiments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume